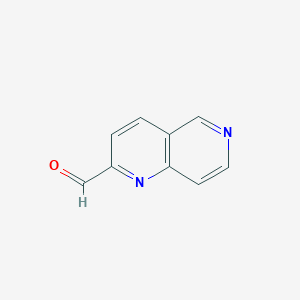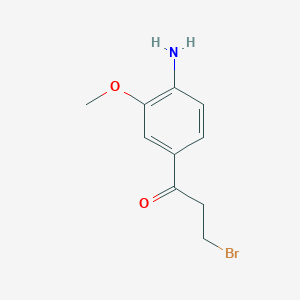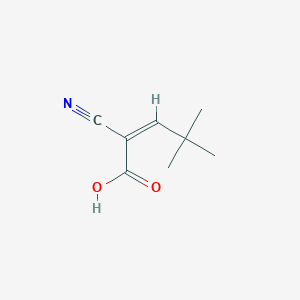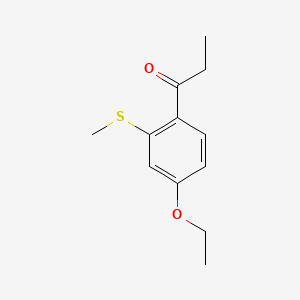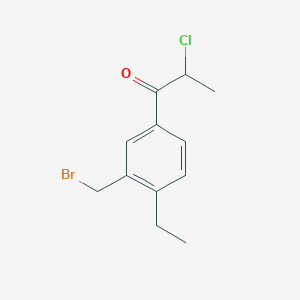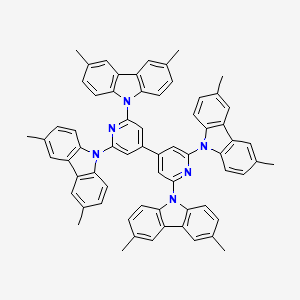
2,6,2',6'-Tetra(3,6-dimethylcarbazol-9-yl)-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with four 3,6-dimethylcarbazol-9-yl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 3,6-dimethylcarbazole: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of 4,4’-bipyridine: This bipyridine core can be synthesized through coupling reactions, such as the Ullmann reaction, using pyridine derivatives.
Substitution Reaction: The final step involves the substitution of the bipyridine core with 3,6-dimethylcarbazol-9-yl groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium on carbon, in the presence of appropriate ligands and bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties.
Mécanisme D'action
The mechanism of action of 2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine depends on its application. For instance:
As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can exhibit unique catalytic or electronic properties.
In Biological Systems: It may interact with specific biomolecules, altering their function or providing a fluorescent signal for imaging purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without carbazole substitution.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3,6-Dimethylcarbazole: The carbazole moiety without the bipyridine core.
Uniqueness
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine is unique due to its combination of the bipyridine core and multiple carbazole groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific coordination chemistry or electronic characteristics.
Propriétés
Formule moléculaire |
C66H52N6 |
|---|---|
Poids moléculaire |
929.2 g/mol |
Nom IUPAC |
9-[4-[2,6-bis(3,6-dimethylcarbazol-9-yl)pyridin-4-yl]-6-(3,6-dimethylcarbazol-9-yl)pyridin-2-yl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C66H52N6/c1-37-9-17-55-47(25-37)48-26-38(2)10-18-56(48)69(55)63-33-45(34-64(67-63)70-57-19-11-39(3)27-49(57)50-28-40(4)12-20-58(50)70)46-35-65(71-59-21-13-41(5)29-51(59)52-30-42(6)14-22-60(52)71)68-66(36-46)72-61-23-15-43(7)31-53(61)54-32-44(8)16-24-62(54)72/h9-36H,1-8H3 |
Clé InChI |
KXTBGMKCOWZZAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC(=CC(=N4)N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)C8=CC(=NC(=C8)N9C1=C(C=C(C=C1)C)C1=C9C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



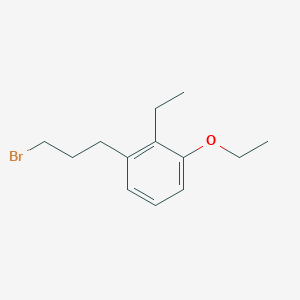
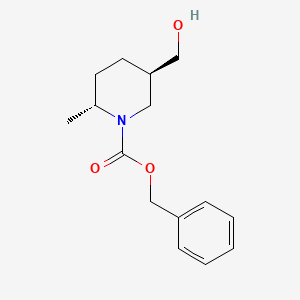


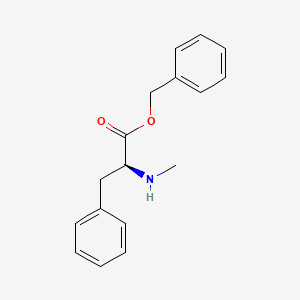
![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)

